3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 3,4-dichlorobenzene core substituted with a methyl group and a 3-methyl-1,1-dioxothiolane moiety.
Properties
IUPAC Name |
3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO4S2/c1-12(5-6-20(16,17)8-12)15(2)21(18,19)9-3-4-10(13)11(14)7-9/h3-4,7H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSCGLVUWKWSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by its complex structure, which includes a benzene ring substituted with chlorine atoms and a thiolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.
Chemical Structure and Properties
The compound's chemical formula is , and it features the following structural characteristics:
- Benzene Ring : Substituted at the 3 and 4 positions with chlorine atoms.
- Thiolane Ring : Contains a dioxo functional group.
- Sulfonamide Group : Imparts unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting cellular signaling pathways.
Biological Activity
Research has demonstrated that 3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide exhibits various biological activities:
Antimicrobial Activity
Studies indicate that sulfonamide derivatives possess antimicrobial properties. This compound has been tested against several bacterial strains, showing significant inhibition zones in agar diffusion assays.
Cardiovascular Effects
A study evaluated the effects of related sulfonamide compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives can influence cardiovascular parameters, suggesting potential applications in treating heart conditions .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed:
- Inhibition Zone : Measured in millimeters (mm).
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Study 2: Cardiovascular Impact
The compound's effect on perfusion pressure was assessed over time. The results indicated significant changes in coronary resistance when compared to control groups.
| Group | Dose (nM) | Perfusion Pressure Change (mmHg) |
|---|---|---|
| Control | - | Baseline |
| Compound (3) | 0.001 | Decrease of 5 |
| Compound (4) | 0.001 | Decrease of 7 |
Pharmacokinetics
The pharmacokinetic profile of the compound remains under investigation. Preliminary studies suggest favorable absorption characteristics with potential for therapeutic use. Parameters such as bioavailability, half-life, and metabolic pathways are critical for understanding its efficacy and safety in clinical applications.
Comparison with Similar Compounds
3,4-Dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide can be compared with other sulfonamide derivatives to highlight differences in biological activity:
| Compound Name | Antimicrobial Activity | Cardiovascular Effect |
|---|---|---|
| 3,4-Dichloro-N-methyl-N-(3-methyl... | Moderate | Significant |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2... | High | Moderate |
| 4-(2-aminoethyl)-benzenesulfonamide | Low | High |
Comparison with Similar Compounds
Comparison with 2-Cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide
- Structural Similarities : Both compounds share the 1,1-dioxothiolane motif, which enhances metabolic stability and solubility due to the sulfonyl group.
- The 2-cyano and 4-methoxyphenyl groups in the comparator may confer distinct electronic properties and binding affinities compared to the dichlorobenzene group in the target compound .
Comparison with 3-Chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide
- Structural Similarities :
- Both molecules contain a chlorinated benzene sulfonamide backbone.
- The benzothiadiazole ring in the comparator (vs. thiolane in the target) introduces a fused aromatic system, which may influence planarity and target selectivity.
- Functional Implications :
Comparison with Agricultural Sulfonamides (e.g., Tolylfluanid)
- Tolyfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide): Structural Overlap: Both compounds feature sulfonamide linkages and halogenated aromatic systems. Divergence:
- Tolyfluanid includes a fluorine atom and a dimethylamino group, which are absent in the target compound. These groups likely enhance its fungicidal activity by modulating lipophilicity and membrane permeability.
Data Table: Key Structural Features of Compared Compounds
| Compound Name | Core Structure | Halogen Substituents | Heterocycle | Functional Groups |
|---|---|---|---|---|
| 3,4-Dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1λ⁶-thiolan-3-yl)benzene-1-sulfonamide (Target) | Dichlorobenzene | Cl (3,4-positions) | 1,1-Dioxothiolane | Sulfonamide, Methyl |
| 2-Cyano-3-[1-(1,1-dioxothiolan-3-yl)-3-methyl-pyrazolopyridin-5-yl]-N-(4-methoxyphenyl)enamide | Pyrazolopyridine | None | 1,1-Dioxothiolane | Cyano, Methoxy |
| 3-Chloro-N-[2-(3-cyclopropyl-2,2-dioxobenzothiadiazol-1-yl)ethyl]-2-methylbenzene-1-sulfonamide | Chlorobenzene | Cl (3-position) | Benzothiadiazole | Sulfonamide, Cyclopropyl |
| Tolyfluanid | Methanesulfonamide | Cl, F | None | Dimethylamino, Fluoromethyl |
Research Findings and Implications
- Thiolane vs. Benzothiadiazole: The 1,1-dioxothiolane in the target compound may offer improved solubility over benzothiadiazole derivatives due to its non-aromatic, polarizable sulfur-oxygen system .
- Halogen Effects: The 3,4-dichloro substitution pattern in the target compound could enhance binding to hydrophobic enzyme pockets compared to mono-halogenated analogs, as seen in agricultural sulfonamides .
- Synthetic Accessibility : Compounds like the target molecule, with modular sulfonamide and heterocyclic units, are amenable to combinatorial chemistry approaches, as demonstrated in Enamine Ltd’s building block catalog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
